ethyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is a synthetic compound that combines an indole moiety with a pyrrole structure. The indole nucleus is known for its presence in various bioactive molecules, while the pyrrole ring is a common structural motif in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in scientific research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that indole derivatives can influence a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can lead to a variety of therapeutic possibilities.
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely and are crucial in determining their bioavailability .
Result of Action
Indole derivatives are known to have diverse biological activities, which suggests that they can have a wide range of molecular and cellular effects .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-1,3,5-trimethyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Coupling of the Indole and Pyrrole Moieties: The final step involves the coupling of the indole and pyrrole moieties through a carbamoylation reaction, where the indole derivative is reacted with an isocyanate to form the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of ethyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-1,3,5-trimethyl-1H-pyrrole-2-carboxylate.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-1,3,5-trimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Ethyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-1,3,5-trimethyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds:
Similar Compounds: Indole-3-acetic acid, indole-3-carbinol, and 1H-indole-3-ethanamine.
Uniqueness: The combination of the indole and pyrrole moieties in this compound provides a unique structural framework that can exhibit distinct biological activities compared to other indole derivatives
Properties
IUPAC Name |
ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-1,3,5-trimethylpyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-5-27-21(26)19-13(2)18(14(3)24(19)4)20(25)22-11-10-15-12-23-17-9-7-6-8-16(15)17/h6-9,12,23H,5,10-11H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBLMSPCMROBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NCCC2=CNC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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